1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene
Overview
Description
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene (AMPF) is a synthetic organic compound that has been studied for its potential applications in organic synthesis and scientific research. AMPF is an interesting compound due to its unique structure and the ability to be used for various purposes.
Scientific Research Applications
Analytical and Synthetic Applications
Serum Amino Acids Determination : A study explored the use of 1-fluoro-2,4-dinitrobenzene with amino acids as an assay procedure for serum amino acids, suggesting a role in biochemical analysis and diagnostics (Rapp, 1963).
Structural Studies in Crystallography : Research on hydrogen bonding and sodium coordination in the crystal structure of a N-substituted Pamidronate demonstrates the utility of fluorobenzene derivatives in understanding molecular interactions and designing new materials (Reiss, Puhl, & Hägele, 2018).
Molecular Dynamics Simulation : Studies on the distribution and diffusion behavior of oil–water interfaces using molecular dynamics simulation highlight the importance of fluorobenzene molecules in understanding interfacial phenomena and designing nanoscale systems (Zhang et al., 2019).
Catalysis and Organic Synthesis
Organometallic Chemistry : The use of partially fluorinated benzenes in organometallic chemistry and transition-metal-based catalysis showcases the potential of fluorobenzene derivatives in facilitating various synthetic transformations (Pike, Crimmin, & Chaplin, 2017).
Aminoazidation of Alkenes : The copper-catalyzed intermolecular aminoazidation of alkenes using N-fluorobenzenesulfonimide demonstrates an innovative approach to vicinal amino azides, which are valuable in synthesizing amine derivatives (Zhang & Studer, 2014).
properties
IUPAC Name |
2-ethyl-2-(4-fluorophenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDEWUKBFLACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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